Haptamide B

Description

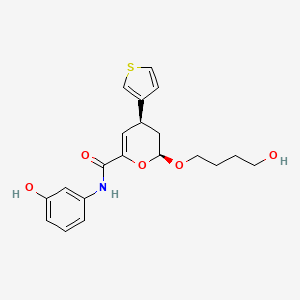

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO5S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(2S,4S)-2-(4-hydroxybutoxy)-N-(3-hydroxyphenyl)-4-thiophen-3-yl-3,4-dihydro-2H-pyran-6-carboxamide |

InChI |

InChI=1S/C20H23NO5S/c22-7-1-2-8-25-19-11-15(14-6-9-27-13-14)10-18(26-19)20(24)21-16-4-3-5-17(23)12-16/h3-6,9-10,12-13,15,19,22-23H,1-2,7-8,11H2,(H,21,24)/t15-,19+/m1/s1 |

InChI Key |

IXBKEZAQWYHNQJ-BEFAXECRSA-N |

Isomeric SMILES |

C1[C@@H](C=C(O[C@@H]1OCCCCO)C(=O)NC2=CC(=CC=C2)O)C3=CSC=C3 |

Canonical SMILES |

C1C(C=C(OC1OCCCCO)C(=O)NC2=CC(=CC=C2)O)C3=CSC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Haptamide B; Haptamide-B; |

Origin of Product |

United States |

Foundational & Exploratory

Haptamide B: A Technical Guide to its Discovery and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Haptamide B is a synthetic small molecule identified through diversity-oriented synthesis that demonstrates potent and specific inhibition of the yeast Hap3p transcription factor, a component of the Hap2/3/4/5p complex. This complex is a key regulator of respiratory gene expression in yeast. This compound binds to Hap3p with a high affinity, showcasing its potential as a chemical probe to study transcriptional regulation and as a starting point for the development of novel therapeutics targeting similar pathways. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery of this compound

This compound was not isolated from a natural source but was discovered through a sophisticated screening process involving a large library of structurally diverse small molecules created by diversity-oriented synthesis (DOS). The discovery was first reported by Koehler, Shamji, and Schreiber in 2003. The process began with the screening of a dihydropyrancarboxamide library using small molecule microarrays.

The initial screening identified a related compound, Haptamide A, as a ligand for Hap3p, a subunit of the yeast Hap2/3/4/5p transcription factor complex. To improve upon the initial hit, a series of derivatives were synthesized, leading to the identification of this compound as a more potent inhibitor.

Quantitative Biological Data

The biological activity of this compound was quantified through various biophysical and cell-based assays. The key findings are summarized in the table below.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (KD) | 330 nM | Surface Plasmon Resonance (SPR) | Hap3p | |

| IC50 | 24 µM | GDH1-lacZ Reporter Gene Assay | Hap3p-dependent transcription |

Synthesis of this compound

The synthesis of this compound is a multi-step process that utilizes a hetero-Diels-Alder reaction as a key step to construct the dihydropyran core. The general synthetic route is outlined below. While the specific, detailed experimental protocol from the original publication is not publicly available, the following represents a likely and feasible synthetic procedure based on established methods for diversity-oriented synthesis of dihydropyrancarboxamides.

Synthetic Scheme

Caption: General synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Hetero-Diels-Alder Reaction

-

To a solution of thiophene-3-carbaldehyde (1.0 eq) in dry dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., Yb(OTf)3, 0.1 eq).

-

Slowly add a solution of a Danishefsky's diene derivative (e.g., (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene, 1.2 eq) in DCM.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the dihydropyran intermediate.

Step 2: Amide Coupling

-

Dissolve the dihydropyran intermediate (1.0 eq) in a suitable solvent such as DCM or dimethylformamide (DMF).

-

Add 3-aminophenol (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Step 3: Etherification

-

To a solution of the amide coupling product (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.5 eq) at 0 °C.

-

Stir for 30 minutes, then add 4-bromo-1-butanol or a similar electrophile (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction carefully with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography.

Biological Activity and Signaling Pathway

This compound targets the Hap3p subunit of the Hap2/3/4/5p transcription factor complex in yeast. This complex is a master regulator of respiratory gene expression and is crucial for the metabolic switch from fermentation to respiration.

Caption: The Hap2/3/4/5p signaling pathway and the inhibitory action of this compound.

The Hap2p, Hap3p, and Hap5p subunits form a core complex that binds to the CCAAT box in the promoter region of target genes. The Hap4p subunit is the regulatory component, and its association with the core complex is required for transcriptional activation. This compound is proposed to bind to Hap3p, thereby disrupting the formation or function of the active Hap2/3/4/5p complex and inhibiting the transcription of respiratory genes.

Detailed Experimental Methodologies

Surface Plasmon Resonance (SPR) for KD Determination

This protocol outlines the general procedure for determining the dissociation constant (KD) of this compound for Hap3p.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Purified recombinant Hap3p protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of NHS and EDC.

-

Inject a solution of Hap3p (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the Hap3p-immobilized surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the dissociation constant (KD) as kd/ka.

-

GDH1-lacZ Reporter Gene Assay for IC50 Determination

This assay measures the inhibition of Hap3p-dependent gene expression in yeast.

Materials:

-

Yeast strain containing a lacZ reporter gene under the control of a Hap-dependent promoter (e.g., GDH1 promoter).

-

Appropriate yeast growth media (e.g., YPD).

-

This compound.

-

Lysis buffer (e.g., Y-PER).

-

β-galactosidase substrate (e.g., ONPG or a chemiluminescent substrate).

-

Microplate reader.

Procedure:

-

Yeast Culture and Treatment:

-

Grow the reporter yeast strain to the mid-log phase.

-

Aliquot the yeast culture into a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 30°C for a defined period to allow for inhibition of gene expression.

-

-

Cell Lysis and Assay:

-

Pellet the yeast cells by centrifugation.

-

Resuspend the cells in lysis buffer to release the intracellular β-galactosidase.

-

Add the β-galactosidase substrate to each well.

-

Incubate at 37°C until a color change or luminescent signal develops.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a microplate reader.

-

Normalize the results to cell density (OD600).

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound is a valuable tool for studying transcriptional regulation in yeast. Its discovery through diversity-oriented synthesis highlights the power of this approach in identifying novel modulators of challenging biological targets. The synthetic route, centered around a hetero-Diels-Alder reaction, provides a framework for the generation of analogs for further structure-activity relationship studies. The detailed methodologies provided herein serve as a guide for researchers aiming to synthesize, evaluate, and utilize this compound and similar compounds in their own research endeavors. Further investigation into the precise binding mode of this compound on Hap3p and its effects on the broader transcriptome could provide deeper insights into the regulation of cellular metabolism and may inform the design of novel antifungal agents.

Haptamide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haptamide B is a synthetic small molecule that has garnered interest in chemical biology as a selective inhibitor of the Hap2/3/4/5p transcription factor complex in yeast. Its discovery through diversity-oriented synthesis and small molecule microarray screening has highlighted the power of these techniques in identifying novel modulators of challenging protein targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the experimental methodologies employed in the characterization of this compound.

Chemical Structure and Properties

This compound is a dihydropyran derivative with a distinct molecular architecture. The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | (2S,4S)-2-(4-Hydroxybutoxy)-N-(3-hydroxyphenyl)-4-(thiophen-3-yl)-3,4-dihydro-2H-pyran-6-carboxamide | [1] |

| CAS Number | 546124-87-2 | [1] |

| Molecular Formula | C₂₅H₂₇ClN₂O₄ | [1] |

| SMILES | O=C(C1=C--INVALID-LINK--C--INVALID-LINK--O1)NC3=CC=CC(O)=C3 | [1] |

| InChI Key | IXBKEZAQWYHNQJ-BEFAXECRSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 454.95 g/mol | |

| Exact Mass | 454.1659 | |

| CLogP | 1.31 | Koehler Lab |

Biological Activity and Mechanism of Action

This compound was identified as a potent inhibitor of the yeast Hap2/3/4/5p transcription factor complex, which is involved in regulating mitochondrial function and nutrient signaling. It binds directly to the Hap3p subunit of this complex.

Table 3: Biological Activity Data

| Parameter | Value | Assay | Source |

| Dissociation Constant (KD) | 330 nM | Surface Plasmon Resonance (SPR) | |

| IC₅₀ | 23.8 µM | GDH1-lacZ Reporter Assay |

The proposed mechanism of action involves the binding of this compound to Hap3p, which likely disrupts the assembly or function of the entire Hap2/3/4/5p transcription factor complex, thereby inhibiting the transcription of its target genes.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental techniques. While specific, detailed protocols from the original research are not fully available, this section outlines the general methodologies employed.

Diversity-Oriented Synthesis (DOS)

This compound was synthesized as part of a larger library of compounds using a diversity-oriented synthesis (DOS) strategy. This approach aims to generate structurally diverse and complex molecules from simple starting materials. A key step in the synthesis of the dihydropyran scaffold of this compound was a stereospecific hetero-Diels-Alder reaction. The general workflow for DOS involves:

-

Scaffold Design: Selection of a core scaffold that allows for diverse functionalization.

-

Multi-step Synthesis: A series of reactions to build complexity and introduce diversity at various points. For this compound, this included the formation of the dihydropyran ring and subsequent amide coupling.

-

Purification and Characterization: Isolation and structural verification of the synthesized compounds.

Small Molecule Microarray (SMM) Screening

The initial identification of a precursor to this compound, Haptamide A, was achieved through small molecule microarray screening. This high-throughput technique allows for the rapid screening of large compound libraries for binding to a protein target.

General Protocol:

-

Array Fabrication: Covalent immobilization of the synthesized small molecules onto a functionalized glass slide surface.

-

Protein Incubation: Incubation of the microarray with a solution containing the purified target protein (in this case, a Hap3p-GST fusion protein).

-

Washing: Removal of non-specifically bound protein.

-

Detection: Detection of bound protein using a fluorescently labeled antibody against the fusion tag (e.g., anti-GST antibody).

-

Hit Identification: Identification of "hit" compounds that show a significant fluorescent signal, indicating protein binding.

Surface Plasmon Resonance (SPR)

SPR was used to quantify the binding affinity (KD) of this compound to the Hap3p protein. This label-free technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

General Protocol:

-

Chip Preparation: Immobilization of the ligand (Hap3p protein) onto the surface of a sensor chip.

-

Analyte Injection: Injection of the analyte (this compound) at various concentrations over the sensor surface.

-

Association and Dissociation Monitoring: Real-time monitoring of the binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand.

-

Data Analysis: Fitting the sensorgram data to a binding model to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

GDH1-lacZ Reporter Gene Assay

This in vivo assay was used to determine the functional inhibitory activity of this compound on the Hap complex-mediated transcription in yeast. The GDH1 gene promoter is regulated by the Hap complex, and its activity can be monitored by the expression of a linked lacZ reporter gene, which produces the enzyme β-galactosidase.

General Protocol:

-

Yeast Strain: Use a yeast strain engineered to contain the GDH1 promoter driving the expression of the lacZ gene.

-

Compound Treatment: Grow the yeast cells in the presence of varying concentrations of this compound.

-

Cell Lysis: Lyse the yeast cells to release the cellular contents, including the β-galactosidase enzyme.

-

Enzyme Assay: Add a chromogenic or fluorogenic substrate for β-galactosidase (e.g., ONPG or MUG).

-

Signal Quantification: Measure the product of the enzymatic reaction (e.g., absorbance or fluorescence) to quantify β-galactosidase activity.

-

IC₅₀ Determination: Plot the enzyme activity against the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Whole-Genome Transcription Profiling

To assess the selectivity of this compound, its effect on the entire yeast transcriptome was compared to that of a yeast strain with a deletion of the HAP3 gene (hap3Δ).

General Protocol:

-

Yeast Culture and Treatment: Grow wild-type yeast in the presence and absence of this compound, alongside a hap3Δ mutant strain.

-

RNA Extraction: Isolate total RNA from all yeast cultures.

-

Library Preparation: Prepare cDNA libraries from the extracted RNA.

-

Sequencing: Perform high-throughput sequencing of the cDNA libraries (RNA-Seq).

-

Data Analysis: Align the sequencing reads to the yeast genome and quantify the expression level of each gene.

-

Differential Expression Analysis: Compare the gene expression profiles of the this compound-treated cells and the hap3Δ mutant to the untreated wild-type cells to identify genes whose transcription is significantly altered.

Visualizations

The following diagrams illustrate the key workflows and proposed mechanisms related to this compound.

Caption: Discovery workflow for this compound.

References

Haptamide B: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and development. Natural products, with their vast structural diversity and biological activity, represent a rich source of novel therapeutic agents. Haptamide B is a natural product that has demonstrated significant biological activity in preliminary screens, yet its mechanism of action remains to be elucidated. This technical guide provides a comprehensive overview of a systematic approach to the identification and validation of the molecular target(s) of this compound. The methodologies and data presented herein are based on established and widely used techniques in the field of chemical biology and proteomics, offering a robust framework for researchers embarking on similar target deconvolution campaigns.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated during the target identification and validation process for this compound.

Table 1: Binding Affinity of this compound for Putative Protein Targets

| Putative Target | Method | Binding Affinity (Kd) |

| Kinase X | Surface Plasmon Resonance (SPR) | 150 nM |

| Protein Y | Isothermal Titration Calorimetry (ITC) | 1.2 µM |

| Receptor Z | Radioligand Binding Assay | 800 nM |

Table 2: In Vitro Enzyme Inhibition by this compound

| Enzyme Target | Assay Type | IC50 |

| Kinase X | KinaseGlo® Luminescence Assay | 250 nM |

| Protease A | FRET-based Protease Assay | > 50 µM |

| Phosphatase B | Colorimetric Phosphatase Assay | 15 µM |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | EC50 |

| Cancer Cell Line A | Cell Viability (MTT Assay) | 1.5 µM |

| Cancer Cell Line B | Apoptosis (Caspase-3/7 Assay) | 2.1 µM |

| Normal Cell Line | Cell Viability (MTT Assay) | > 100 µM |

Experimental Protocols

Affinity Chromatography-Mass Spectrometry for Target Identification

This protocol describes the use of an immobilized this compound analog to capture binding partners from cell lysate, which are then identified by mass spectrometry.

a. Synthesis of this compound Affinity Probe: A derivative of this compound is synthesized with a linker arm and a terminal biotin tag. It is crucial to ensure that the modification does not significantly alter the biological activity of the parent compound.

b. Preparation of Affinity Resin:

-

Streptavidin-conjugated agarose beads are washed three times with phosphate-buffered saline (PBS).

-

The biotinylated this compound probe is incubated with the streptavidin beads for 2 hours at 4°C with gentle rotation to allow for binding.

-

The beads are washed again with PBS to remove any unbound probe.

c. Cell Lysis and Protein Extraction:

-

Cells are cultured to 80-90% confluency and then harvested.

-

The cell pellet is washed with cold PBS and then resuspended in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The lysate is incubated on ice for 30 minutes with occasional vortexing.

-

The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant (clarified lysate) is collected.

d. Affinity Pull-Down:

-

The clarified lysate is incubated with the this compound-conjugated beads for 4 hours at 4°C with gentle rotation. A control incubation with beads conjugated to biotin alone is also performed.

-

The beads are then washed five times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

e. Elution and Sample Preparation for Mass Spectrometry:

-

Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE, and the gel is stained with Coomassie Brilliant Blue.

-

Protein bands that are present in the this compound pull-down but not in the control are excised.

-

The gel bands are subjected to in-gel tryptic digestion.

-

The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

f. Data Analysis: The mass spectrometry data is searched against a protein database to identify the proteins present in each sample. Proteins that are significantly enriched in the this compound pull-down compared to the control are considered putative targets.

Enzyme Inhibition Assay (KinaseGlo®)

This protocol is used to determine the inhibitory activity of this compound against a putative kinase target.

-

A kinase reaction is set up in a 96-well plate containing the kinase, its substrate, ATP, and varying concentrations of this compound.

-

The reaction is incubated at 37°C for 1 hour.

-

The amount of ATP remaining in the well is quantified using the KinaseGlo® reagent, which produces a luminescent signal proportional to the amount of ATP.

-

A decrease in luminescence indicates kinase activity (consumption of ATP), and the inhibition of this decrease by this compound is measured.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target in a cellular context.

-

Cells are treated with either this compound or a vehicle control for a specified time.

-

The cells are harvested and resuspended in a buffer.

-

The cell suspension is divided into several aliquots, and each aliquot is heated to a different temperature for a short period.

-

The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

-

Binding of this compound is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

Visualizations

Caption: Experimental workflow for this compound target identification and validation.

Caption: Hypothetical signaling pathway inhibited by this compound.

The identification and validation of a drug's molecular target are fundamental to understanding its mechanism of action and for the successful development of new therapeutics. This guide has outlined a robust, multi-pronged approach for the target deconvolution of the natural product this compound. By combining affinity-based proteomics for initial target discovery with rigorous biochemical and cellular validation assays, researchers can confidently identify and characterize the molecular target(s) of this compound. The elucidation of the signaling pathways modulated by this compound will provide critical insights into its biological function and pave the way for its potential optimization and advancement as a clinical candidate.

Haptamide B: A Targeted Inhibitor of the Hap2/3/4/5p Transcriptional Complex

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hap2/3/4/5p complex, a highly conserved transcriptional regulator in fungi, plays a pivotal role in the expression of genes involved in respiratory metabolism. Its essential function in cellular respiration makes it an attractive target for the development of novel antifungal agents. Haptamide B, a small molecule identified through diversity-oriented synthesis and small molecule microarray screening, has emerged as a potent and selective inhibitor of this complex. This technical guide provides a comprehensive overview of the role of this compound in the inhibition of the Hap2/3/4/5p complex, detailing its mechanism of action, quantitative binding and inhibition data, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in mycology, drug discovery, and chemical biology.

Introduction: The Hap2/3/4/5p Complex - A Master Regulator of Fungal Respiration

The Hap2/3/4/5p complex, also known as the CCAAT-binding factor (CBF) in yeast, is a heterotetrameric protein complex that binds to CCAAT box elements in the promoters of a wide range of genes, primarily those involved in mitochondrial function and respiratory metabolism.[1][2] The complex is composed of four essential subunits:

-

Hap2p, Hap3p, and Hap5p: These three subunits form a stable heterotrimeric sub-complex that is responsible for sequence-specific DNA binding to the CCAAT motif.[1]

-

Hap4p: This subunit contains the transcriptional activation domain and is recruited to the DNA-bound Hap2/3/5p trimer to activate gene expression.[1] The expression of HAP4 itself is often regulated by the carbon source, being repressed in the presence of glucose and induced during respiratory growth.[1]

The assembly of the functional complex at target promoters is a critical step in the transcriptional activation of respiratory genes. The Hap2/3/5p trimer first recognizes and binds to the CCAAT box in the DNA. This binding event is a prerequisite for the subsequent recruitment of the Hap4p activation subunit, leading to the initiation of transcription.

This compound: A Potent Small Molecule Inhibitor of the Hap Complex

This compound is a synthetic small molecule that was identified as a potent inhibitor of the Hap2/3/4/5p complex. Its discovery stemmed from a high-throughput screen of a diverse chemical library using small molecule microarrays. The initial hit, named Haptamide A, was subsequently optimized to yield this compound, which exhibits significantly improved potency.

Mechanism of Action: Targeting the Hap3p Subunit

This compound exerts its inhibitory effect by directly binding to the Hap3p subunit of the complex. While the precise binding site on Hap3p has not yet been elucidated through structural studies such as X-ray crystallography or NMR, the specific interaction with this subunit has been confirmed. The binding of this compound to Hap3p is thought to disrupt the normal function of the Hap complex, leading to a downstream reduction in the transcription of its target genes. The observed effect of this compound on gene expression in yeast is comparable to that of a hap3Δ deletion mutant, further supporting its on-target activity.

The exact molecular consequences of this compound binding to Hap3p are still under investigation. Potential inhibitory mechanisms include:

-

Disruption of Hap2/3/5p sub-complex assembly: this compound may bind to an interface on Hap3p that is critical for its interaction with Hap2p or Hap5p, thereby preventing the formation of the stable DNA-binding trimer.

-

Inhibition of DNA binding: The binding of this compound could induce a conformational change in Hap3p that alters the overall structure of the Hap2/3/5p complex, reducing its affinity for the CCAAT box.

-

Blockade of Hap4p recruitment: this compound might bind to a region on Hap3p that is involved in the interaction with the Hap4p activation subunit, thus preventing the final step of transcriptional activation.

Further biochemical and structural studies are required to definitively distinguish between these potential mechanisms.

Quantitative Data: Binding Affinity and In Vivo Inhibition

The interaction of this compound with Hap3p and its inhibitory effect on the Hap complex have been quantified using biophysical and in vivo reporter assays.

| Compound | Target | Method | Parameter | Value | Reference |

| This compound | Hap3p | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 330 nM | |

| This compound | Hap complex function | GDH1-lacZ Reporter Assay (in S. cerevisiae) | Half-maximal Inhibitory Concentration (IC50) | 24 µM |

These data highlight the high-affinity binding of this compound to its direct target, Hap3p, and its potent inhibitory activity in a cellular context.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the Hap complex.

Surface Plasmon Resonance (SPR) for KD Determination

Surface Plasmon Resonance is a label-free biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (KD) of this compound for the Hap3p protein.

Methodology:

-

Protein Immobilization:

-

Recombinant Hap3p protein with a suitable tag (e.g., GST or His-tag) is purified.

-

A sensor chip (e.g., a CM5 sensor chip) is activated using a standard amine coupling chemistry (e.g., using N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)).

-

The purified Hap3p protein is immobilized on the activated sensor chip surface to a target density.

-

Remaining active sites on the sensor chip are deactivated using ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of this compound, dissolved in an appropriate running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), are prepared.

-

The different concentrations of this compound are injected sequentially over the sensor chip surface containing the immobilized Hap3p.

-

The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

-

A reference flow cell, either blank or with an immobilized control protein, is used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

-

The association rate constant (ka) and the dissociation rate constant (kd) are determined from the fitting.

-

The dissociation constant (KD) is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).

-

GDH1-lacZ Reporter Gene Assay for IC50 Determination

This in vivo assay measures the activity of the Hap complex by quantifying the expression of a reporter gene (lacZ) under the control of a Hap-dependent promoter (GDH1).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the transcriptional activity of the Hap complex in Saccharomyces cerevisiae.

Methodology:

-

Yeast Strain and Culture Conditions:

-

A Saccharomyces cerevisiae strain is engineered to contain a GDH1-lacZ reporter construct, where the promoter of the GDH1 gene, a known target of the Hap complex, drives the expression of the β-galactosidase gene (lacZ).

-

Yeast cells are grown in a synthetic medium containing a non-fermentable carbon source, such as lactate, to ensure the activation of the Hap complex.

-

-

Compound Treatment:

-

Yeast cultures are grown to mid-log phase.

-

The cultures are treated with a range of concentrations of this compound (typically in a serial dilution). A DMSO control (vehicle) is also included.

-

The cultures are incubated for a sufficient period to allow for changes in gene expression.

-

-

β-Galactosidase Assay (ONPG-based):

-

Aliquots of the yeast cultures are taken, and the optical density at 600 nm (OD600) is measured to normalize for cell number.

-

The yeast cells are lysed to release the intracellular β-galactosidase. This can be achieved by methods such as treatment with chloroform and SDS, or by using yeast protein extraction reagents (e.g., Y-PER).

-

The cell lysates are incubated with the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) in a suitable buffer (e.g., Z-buffer).

-

The β-galactosidase enzyme hydrolyzes ONPG to produce o-nitrophenol, which is yellow.

-

The reaction is stopped after a defined time by adding a high pH solution (e.g., 1 M Na2CO3).

-

The absorbance of the yellow o-nitrophenol is measured at 420 nm (A420).

-

-

Data Analysis:

-

The β-galactosidase activity is calculated using the following formula: Units = (1000 * A420) / (t * V * OD600) where:

-

t = reaction time in minutes

-

V = volume of culture used in the assay in mL

-

OD600 = optical density of the culture

-

-

The calculated β-galactosidase activities are plotted against the corresponding concentrations of this compound.

-

The IC50 value, which is the concentration of this compound that causes 50% inhibition of the β-galactosidase activity, is determined by fitting the data to a dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of the Hap2/3/4/5p complex and the inhibitory action of this compound.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: Experimental workflow for the GDH1-lacZ reporter gene assay.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of a fungal-specific transcriptional complex. Its high affinity for Hap3p and potent in vivo activity make it a valuable chemical probe for studying the biology of the Hap complex and a promising lead for the development of novel antifungal therapeutics.

Future research in this area should focus on:

-

Structural Elucidation: Determining the co-crystal structure of this compound bound to Hap3p will provide invaluable insights into the precise mechanism of inhibition and guide the rational design of even more potent and selective analogs.

-

Mechanistic Studies: Further biochemical and genetic experiments are needed to definitively clarify how this compound binding to Hap3p disrupts the function of the entire Hap2/3/4/5p complex.

-

Antifungal Spectrum and Efficacy: Investigating the activity of this compound against a broad range of pathogenic fungi and in in vivo models of fungal infection will be crucial for assessing its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key chemical features responsible for its activity and can lead to the development of compounds with improved pharmacological properties.

The continued exploration of this compound and its interaction with the Hap complex holds great promise for advancing our understanding of fungal gene regulation and for the development of new strategies to combat fungal diseases.

References

Haptamide B and Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular pathway for maintaining energy homeostasis and cell health. Dysregulation of this process is implicated in a wide range of human diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of Haptamide B, a small molecule that interfaces with a master regulatory complex of mitochondrial biogenesis in yeast, the Hap2/3/4/5p complex. While direct quantitative data on this compound's impact on mitochondrial biogenesis is emerging, its mechanism of action as a selective inhibitor of the Hap complex provides a strong rationale for its investigation as a modulator of mitochondrial function. This guide will detail the function of the Hap complex, the mechanism of this compound, and provide relevant experimental protocols for further research. Additionally, a comparative overview of the well-established Nrf1/Nrf2 pathway, activated by compounds such as ASC-JM17, will be presented to offer a broader perspective on small-molecule modulation of mitochondrial biogenesis.

The HAP Complex: A Master Regulator of Mitochondrial Biogenesis in Yeast

In the budding yeast Saccharomyces cerevisiae, the CCAAT-binding factor, also known as the HAP complex, is a crucial transcriptional activator that governs the expression of a vast array of genes involved in respiratory metabolism and mitochondrial function.[1][2][3] The complex is composed of four essential subunits: Hap2p, Hap3p, Hap4p, and Hap5p.[4] The Hap2p/3p/5p subcomplex is responsible for binding to CCAAT-box sequences in the promoters of target genes, while Hap4p is the regulatory subunit that contains the transcriptional activation domain.[4]

The HAP complex is a central hub for coordinating nuclear and mitochondrial gene expression to drive mitochondrial biogenesis. Its activation is essential for growth on non-fermentable carbon sources, which necessitates mitochondrial respiration. Overexpression of the Hap4p subunit has been shown to induce a significant increase in mitochondrial biogenesis and respiratory activity, even in the presence of glucose, a condition that normally represses mitochondrial function. This highlights the potent role of the HAP complex in promoting the formation of new, functional mitochondria.

Downstream Targets of the HAP Complex

The HAP complex regulates a wide range of nuclear genes that encode mitochondrial proteins. These include:

-

Subunits of the electron transport chain: Essential for oxidative phosphorylation and ATP production.

-

Components of the mitochondrial translation machinery: Necessary for the synthesis of proteins encoded by the mitochondrial DNA (mtDNA).

-

Enzymes of the TCA cycle: Central to cellular respiration.

However, it is noteworthy that the HAP complex does not appear to directly regulate mtDNA replication and transcription.

This compound: A Selective Inhibitor of the Hap2/3/4/5p Complex

This compound is a small molecule that has been identified as a selective inhibitor of Hap2/3/4/5p-mediated transcription in vivo. It was discovered through a small molecule microarray screen and has been shown to bind to the Hap3p subunit of the complex with a dissociation constant (KD) of 330 nM.

Mechanism of Action

By binding to Hap3p, this compound disrupts the function of the entire HAP complex, thereby inhibiting the transcription of its target genes. This leads to a downregulation of the cellular machinery required for mitochondrial biogenesis and function. The inhibitory effect of this compound on the HAP complex provides a direct molecular mechanism through which this small molecule can modulate mitochondrial activity.

Figure 1: Inferred relationship between this compound and mitochondrial biogenesis.

Quantitative Data

Direct quantitative data on the effects of this compound on mitochondrial biogenesis are not extensively available in the current literature. However, studies on the genetic manipulation of the HAP complex provide valuable insights into the potential quantitative outcomes of its inhibition.

| Parameter | Experimental Condition | Organism/Cell Line | Observed Effect | Reference |

| Mitochondrial Respiration | Hap4p overexpression | Saccharomyces cerevisiae | Increased cellular respiration | |

| Mitochondrial Protein Synthesis | Hap4p overexpression | Saccharomyces cerevisiae | Significantly increased | |

| Mitochondrial Membrane Potential | Hap4p overexpression | Saccharomyces cerevisiae | Partial prevention of dissipation | |

| Growth on Non-fermentable Carbon Source | Hap4p overexpression | Saccharomyces cerevisiae | Significantly increased growth rate | |

| Nuclear Gene Expression (Mitochondrial Proteins) | Hap4p overexpression | Saccharomyces cerevisiae | Increased expression of genes for mitochondrial energy conservation and ribosomal proteins |

Table 1: Quantitative Effects of HAP Complex Modulation on Mitochondrial Function

Experimental Protocols

While specific protocols for testing this compound's effect on mitochondrial biogenesis are not yet established, the following are standard methodologies used to assess mitochondrial function in yeast, which can be adapted for this purpose.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is a standard method to assess mitochondrial respiratory function.

Materials:

-

Yeast culture grown to mid-log phase in appropriate media (e.g., YPD or synthetic media with a non-fermentable carbon source like ethanol/glycerol).

-

Respirometry buffer (e.g., 0.1 M KH2PO4, 1 mM EDTA, pH 7.4).

-

Oxygen electrode system (e.g., Clark-type electrode).

-

Inhibitors of the electron transport chain (e.g., potassium cyanide (KCN) to inhibit Complex IV).

Procedure:

-

Harvest yeast cells by centrifugation and wash twice with ice-cold respirometry buffer.

-

Resuspend the cell pellet in respirometry buffer to a known cell density (e.g., 1x10^8 cells/mL).

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add a specific volume of the cell suspension to the respirometry chamber.

-

Record the basal oxygen consumption rate.

-

To determine the mitochondrial-specific respiration, add KCN to inhibit the electron transport chain and record the residual oxygen consumption.

-

The difference between the basal and KCN-inhibited rates represents the mitochondrial oxygen consumption.

-

To test the effect of this compound, the compound can be added to the cell culture prior to harvesting or directly to the respirometry chamber, with an appropriate vehicle control.

Assessment of Mitochondrial Mass

MitoTracker Green FM is a fluorescent dye that stains mitochondria regardless of their membrane potential, providing a measure of mitochondrial mass.

Materials:

-

Yeast culture.

-

MitoTracker Green FM (from a molecular probes supplier).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Incubate yeast cells with MitoTracker Green FM at a final concentration of 100-500 nM for 30-60 minutes at 30°C.

-

Wash the cells twice with PBS to remove excess dye.

-

Analyze the fluorescence intensity of the stained cells using a flow cytometer or visualize the stained mitochondria using a fluorescence microscope.

-

An increase or decrease in fluorescence intensity would indicate a change in mitochondrial mass.

Figure 2: Experimental workflow for assessing the effect of this compound on mitochondrial function.

Comparative Analysis: The Nrf1/Nrf2 Pathway and ASC-JM17

To provide a broader context for small-molecule modulation of mitochondrial biogenesis, it is useful to consider other key regulatory pathways. The Nuclear factor erythroid 2-related factor 1 (Nrf1) and 2 (Nrf2) signaling pathways are critical for cellular stress responses and have been increasingly recognized for their role in mitochondrial homeostasis.

ASC-JM17 (also known as Rosolutamide) is a curcumin analog that acts as a potent activator of both Nrf1 and Nrf2. Activation of Nrf1 and Nrf2 leads to the increased expression of a wide range of cytoprotective genes, including those involved in antioxidant defense and proteasome function. Importantly, Nrf1 is a key transcriptional activator of mitochondrial transcription factor A (TFAM), a critical protein for mtDNA replication and transcription.

ASC-JM17 and Mitochondrial Function

In vitro studies have shown that ASC-JM17 can rescue impaired mitochondrial metabolism. Treatment with ASC-JM17 has been observed to:

-

Improve mitochondrial respiration: In a cellular model of spinocerebellar ataxia type 3, ASC-JM17 treatment (0.3-5 µM) rescued impaired mitochondrial metabolism and respiratory chain dysfunction.

-

Increase antioxidant enzyme expression: ASC-JM17 treatment increases the expression of antioxidant enzymes such as HO-1, Nqo1, and catalase.

Figure 3: Signaling pathway of ASC-JM17 in modulating mitochondrial function.

Conclusion and Future Directions

This compound represents a valuable tool for dissecting the role of the Hap2/3/4/5p complex in mitochondrial biogenesis. Its specific mechanism of action as an inhibitor of this master regulatory complex in yeast provides a clear rationale for its use in studying the downstream consequences of impaired mitochondrial function. While direct quantitative data on this compound's effects on mitochondrial parameters are currently limited, the established role of the HAP complex strongly suggests that this compound will serve as a potent negative modulator of mitochondrial biogenesis.

Future research should focus on:

-

Quantitative analysis of this compound's effects: Detailed dose-response studies are needed to quantify the impact of this compound on mitochondrial respiration, mitochondrial mass, mtDNA content, and the expression of HAP complex target genes in yeast.

-

Identification of mammalian targets: Investigating whether this compound or its analogs have activity against the mammalian homolog of the HAP complex (NF-Y/CBF) could open new avenues for therapeutic development in human diseases associated with mitochondrial dysfunction.

-

Comparative studies: Direct comparison of the effects of this compound with activators of mitochondrial biogenesis, such as ASC-JM17, will provide a more complete understanding of the pharmacological modulation of this critical cellular process.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound as a chemical probe to investigate and potentially manipulate mitochondrial biogenesis. The detailed methodologies and comparative analysis with the Nrf1/Nrf2 pathway offer a comprehensive starting point for further investigation in this exciting field.

References

- 1. Hap4p overexpression in glucose-grown Saccharomyces cerevisiae induces cells to enter a novel metabolic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Hap4p overexpression in glucose-grown Saccharomyces cerevisiae induces cells to enter a novel metabolic state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP-induced Mitochondrial Compartment Biogenesis: ROLE OF GLUTATHIONE REDOX STATE - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Proposed Framework for Investigating the Effects of Haptamide B on Yeast Gene Expression

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The intricate network of gene expression in yeast (Saccharomyces cerevisiae) presents a valuable model for understanding fundamental cellular processes and for the discovery of novel therapeutic agents. Haptamide B, a compound of interest, remains uncharacterized in its effects on this model organism. This technical guide puts forth a hypothetical framework to investigate the potential impact of this compound on yeast gene expression, with a specific focus on the highly conserved sphingolipid biosynthesis pathway. Due to the current absence of direct experimental data, this document serves as a comprehensive research proposal, outlining detailed experimental protocols, presenting hypothetical data for illustrative purposes, and visualizing potential signaling pathways. The objective is to provide a robust starting point for researchers aiming to elucidate the mechanism of action of this compound and its potential as a modulator of fungal cell biology.

Introduction

Saccharomyces cerevisiae serves as a powerful eukaryotic model organism for dissecting complex cellular pathways that are often conserved in humans. Understanding how external compounds affect its transcriptome can provide critical insights into drug mechanisms and identify new therapeutic targets. To date, the bioactivity of this compound in yeast remains unexplored. This document outlines a proposed investigation into its effects, centering on a plausible, yet hypothetical, mode of action: the modulation of sphingolipid biosynthesis.

Sphingolipids are essential components of eukaryotic cell membranes and are involved in a myriad of cellular processes, including signal transduction, stress responses, and cell cycle progression.[1][2] The biosynthesis of sphingolipids is a highly regulated process, with the initial and rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[3][4] In yeast, SPT activity is negatively regulated by the Orm1 and Orm2 proteins.[5] This regulation is crucial for maintaining sphingolipid homeostasis. Disruptions in this pathway have been linked to various cellular stresses and can impact the expression of a wide array of genes.

This guide proposes that this compound may exert its effects on yeast by targeting the regulatory complex of SPT, specifically the Orm1/2 proteins. This hypothesis provides a foundation for a structured investigation into the downstream effects on gene expression.

Hypothetical Quantitative Data on Yeast Gene Expression

To illustrate the potential transcriptional signature of this compound activity, the following table summarizes hypothetical gene expression changes. This data assumes that this compound disrupts the negative regulation of SPT by Orm1/2, leading to an increase in sphingolipid biosynthesis and triggering a cellular stress response. The genes included are key players in sphingolipid metabolism and stress response pathways.

| Gene | Function | Fold Change (this compound vs. Control) | p-value |

| Sphingolipid Metabolism | |||

| LCB1 | Serine palmitoyltransferase subunit | 1.2 | 0.045 |

| LCB2 | Serine palmitoyltransferase subunit | 1.3 | 0.041 |

| TSC10 | 3-ketosphinganine reductase | 1.5 | 0.032 |

| SUR2 | Sphinganine C4-hydroxylase | 1.4 | 0.038 |

| LAC1 | Ceramide synthase | 1.6 | 0.029 |

| LAG1 | Ceramide synthase | 1.7 | 0.025 |

| AUR1 | Inositol phosphoceramide synthase | 1.1 | 0.050 |

| YPK1 | Kinase involved in sphingolipid regulation | 2.5 | 0.001 |

| Stress Response | |||

| HSP12 | Heat shock protein | 3.1 | <0.001 |

| CTT1 | Cytosolic catalase T | 2.8 | <0.001 |

| GRE2 | General stress response protein | 2.5 | 0.002 |

| TOR Pathway | |||

| GTR1 | GTP-binding protein in TORC1 signaling | -1.5 | 0.030 |

| MEP2 | Ammonium permease (regulated by TOR) | -1.8 | 0.021 |

Proposed Experimental Protocols

To validate the hypothetical effects of this compound, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for a comprehensive investigation.

Yeast Strain and Culture Conditions

-

Yeast Strain: Saccharomyces cerevisiae wild-type strain BY4741.

-

Growth Medium: Yeast Peptone Dextrose (YPD) medium.

-

Culture Conditions: Cells will be grown at 30°C with shaking at 200 rpm to mid-log phase (OD600 of 0.6-0.8).

This compound Treatment

-

Stock Solution: this compound will be dissolved in DMSO to a stock concentration of 10 mM.

-

Treatment: Mid-log phase yeast cultures will be treated with a final concentration of 10 µM this compound or an equivalent volume of DMSO (vehicle control).

-

Time Course: Samples will be collected at 0, 30, 60, and 120 minutes post-treatment for RNA extraction.

RNA Extraction and Sequencing

-

RNA Isolation: Total RNA will be extracted from yeast cells using a hot acid phenol-chloroform method, followed by purification with a commercial RNA cleanup kit.

-

RNA Quality Control: RNA integrity and concentration will be assessed using an Agilent Bioanalyzer and a Qubit fluorometer.

-

Library Preparation: mRNA will be enriched from total RNA using oligo(dT) magnetic beads. Sequencing libraries will be prepared using a standard commercial kit.

-

RNA Sequencing (RNA-Seq): Libraries will be sequenced on an Illumina NovaSeq platform to generate 50 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

Data Analysis

-

Read Mapping: Raw sequencing reads will be aligned to the S. cerevisiae reference genome (S288C) using the STAR aligner.

-

Differential Gene Expression: Gene expression levels will be quantified using featureCounts, and differential expression analysis will be performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 will be considered significantly differentially expressed.

-

Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be conducted to identify biological processes and pathways affected by this compound treatment.

Visualization of a Hypothetical Signaling Pathway

To conceptualize the potential mechanism of action of this compound, a diagram of the proposed signaling pathway is presented below. This model illustrates how this compound could interfere with the regulation of sphingolipid biosynthesis, leading to downstream cellular responses.

This diagram illustrates a plausible scenario where this compound inhibits the Orm1/2 proteins. This would relieve the inhibition of SPT, leading to an increase in sphingolipid precursors. This accumulation could then activate the Ypk1 kinase, which is a known regulator of the sphingolipid pathway, and also trigger a broader stress response and modulate the TOR signaling pathway.

Conclusion and Future Directions

While the precise molecular target of this compound in yeast is currently unknown, the proposed framework in this guide offers a scientifically grounded approach to its investigation. The central hypothesis that this compound modulates sphingolipid biosynthesis via the Orm1/2-SPT axis provides a testable model with clear experimental readouts. The outlined protocols for transcriptomic analysis will not only reveal the global gene expression changes induced by this compound but also provide clues to its specific mechanism of action.

Future research should focus on validating the direct interaction between this compound and the Orm1/2 proteins through biochemical assays such as co-immunoprecipitation and surface plasmon resonance. Furthermore, genetic approaches using yeast deletion mutants for genes in the sphingolipid and TOR pathways will be instrumental in confirming the functional relevance of these pathways in mediating the effects of this compound. The insights gained from such studies will be invaluable for understanding the fundamental biology of yeast and could pave the way for the development of novel antifungal therapies.

References

- 1. Sphingolipid signaling in yeast: potential implications for understanding disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Identification of distinct active pools of yeast serine palmitoyltransferase in sub-compartments of the ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Haptamide B: A Technical Guide to its Application as a Probe in Nutrient Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nutrient signaling pathways are fundamental to cellular growth, proliferation, and metabolism, with the Target of Rapamycin (TOR) pathway serving as a central regulator. Dysregulation of these pathways is implicated in numerous diseases, including cancer and metabolic disorders. This technical guide details the use of Haptamide B, a selective small molecule inhibitor of the Hap2/3/4/5p transcriptional complex, as a chemical probe to investigate nutrient-sensing mechanisms. We provide an in-depth overview of this compound's mechanism of action, quantitative binding data, and detailed experimental protocols for its application in yeast-based model systems. This guide is intended to equip researchers with the necessary tools to leverage this compound for dissecting the intricate connections between the Hap2/3/4/5p complex and the broader TOR signaling network, ultimately facilitating the discovery of novel therapeutic targets.

Introduction

The evolutionarily conserved TOR signaling pathway integrates diverse environmental cues, including nutrient availability, to orchestrally control cell growth and metabolism. In the budding yeast Saccharomyces cerevisiae, a key model organism for studying these processes, the TOR complex 1 (TORC1) is a master regulator that responds to nitrogen and glucose levels. When nutrients are abundant, TORC1 is active and promotes anabolic processes while inhibiting catabolic processes like autophagy. Conversely, nutrient limitation or treatment with rapamycin inactivates TORC1, leading to a transcriptional response that mimics a starved state.

Downstream of TOR, a multitude of transcription factors execute its commands. Among these is the highly conserved CCAAT-binding factor, also known as the Hap complex (Hap2/3/4/5p) in yeast. This heterotetrameric complex plays a crucial role in regulating the expression of genes involved in respiratory metabolism, including those of the citric acid cycle. Studies have suggested that the TOR proteins are upstream of the Hap2/3/4/5p complex, indicating that the activity of this complex is modulated by nutrient signals transduced through the TOR pathway[1][2][3].

This compound has emerged as a potent and selective chemical probe for studying the Hap2/3/4/5p complex. It was identified through small molecule microarray screening and subsequently optimized to exhibit high affinity for the Hap3p subunit of the complex[4][5]. By inhibiting the transcriptional activity of the Hap2/3/4/5p complex, this compound provides a powerful tool to dissect its role in nutrient signaling and to explore its potential as a therapeutic target.

This whitepaper provides a comprehensive technical guide for utilizing this compound as a probe in nutrient signaling research. We present its chemical properties, quantitative interaction data, and detailed protocols for key experiments, including in vitro binding assays, in vivo reporter assays, and whole-genome transcriptional profiling.

This compound: Chemical and Biological Properties

This compound is a dihydropyrancarboxamide derivative with the following chemical properties:

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₇ClN₂O₄ | |

| Molecular Weight | 454.95 g/mol | |

| CAS Number | 546124-87-2 |

Quantitative Biological Activity

This compound exhibits high-affinity binding to the Hap3p subunit of the Hap2/3/4/5p complex and effectively inhibits its transcriptional activity in vivo.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 330 nM | Surface Plasmon Resonance (SPR) | |

| IC₅₀ | 24 µM | HAP3p-dependent reporter gene assay in yeast |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the position of the Hap2/3/4/5p complex within the nutrient signaling network and a general workflow for using this compound to probe this pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction and effects of this compound.

Surface Plasmon Resonance (SPR) for Kd Determination

This protocol describes the determination of the binding affinity of this compound to purified Hap3p protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant Hap3p protein (with a tag for purification, e.g., GST or His-tag)

-

This compound

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

-

This compound dilution series in running buffer (e.g., 0.1 nM to 1 µM)

Procedure:

-

Chip Preparation and Protein Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject a solution of Hap3p (e.g., 20 µg/mL in immobilization buffer) to achieve an immobilization level of approximately 2000-3000 Response Units (RU).

-

Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Inject the this compound dilution series over the Hap3p-immobilized surface and a reference flow cell (without Hap3p). Use a flow rate of 30 µL/min.

-

Allow for an association time of 120 seconds and a dissociation time of 300 seconds.

-

Regenerate the surface between each concentration with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

-

HAP-Dependent Reporter Gene Assay for IC₅₀ Determination

This protocol describes a cell-based assay in S. cerevisiae to measure the inhibitory activity of this compound on the Hap2/3/4/5p complex.

Materials:

-

S. cerevisiae strain containing a reporter construct with a Hap4p-responsive promoter (e.g., CYC1 promoter) driving the expression of a reporter gene (e.g., lacZ encoding β-galactosidase).

-

Wild-type and hap3Δ strains for comparison.

-

Appropriate yeast growth media (e.g., YPD or synthetic complete medium).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

β-galactosidase assay reagents (e.g., ONPG or a luminescent substrate).

-

Plate reader for absorbance or luminescence.

Procedure:

-

Yeast Culture Preparation:

-

Inoculate the reporter yeast strain into appropriate liquid medium and grow overnight at 30°C with shaking.

-

The next day, dilute the culture to an OD₆₀₀ of ~0.1 and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

-

This compound Treatment:

-

In a 96-well plate, add the mid-log phase yeast culture to each well.

-

Add this compound at various final concentrations (e.g., 0.1 µM to 100 µM) in triplicate. Include a DMSO-only control.

-

Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

-

-

β-Galactosidase Assay:

-

Lyse the yeast cells using a suitable method (e.g., freeze-thaw cycles with glass beads or a chemical lysis buffer).

-

Add the β-galactosidase substrate to the cell lysates.

-

Incubate at 37°C until a color change or luminescent signal develops.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter activity to cell density (OD₆₀₀).

-

Plot the normalized reporter activity against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Whole-Genome Transcriptional Profiling

This protocol outlines the steps to identify the global transcriptional changes in yeast upon treatment with this compound.

Materials:

-

Wild-type and hap3ΔS. cerevisiae strains.

-

Yeast growth medium.

-

This compound (at a concentration of ~2-3 times the IC₅₀, e.g., 50 µM).

-

DMSO (vehicle control).

-

RNA extraction kit.

-

Reagents and equipment for microarray or RNA-sequencing analysis.

Procedure:

-

Yeast Culture and Treatment:

-

Grow wild-type and hap3Δ yeast strains in parallel to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Treat the wild-type strain with this compound (50 µM) or DMSO (vehicle control) for a specific duration (e.g., 60 minutes). The hap3Δ strain will serve as a genetic control.

-

Harvest the cells by centrifugation and flash-freeze the pellets in liquid nitrogen.

-

-

RNA Extraction and Quality Control:

-

Extract total RNA from the yeast pellets using a standard protocol (e.g., hot acid phenol extraction or a commercial kit).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

Transcriptomic Analysis (Microarray or RNA-Seq):

-

Prepare labeled cDNA from the RNA samples for microarray hybridization or construct sequencing libraries for RNA-Seq.

-

Perform microarray hybridization or high-throughput sequencing.

-

-

Data Analysis:

-

Normalize the expression data.

-

Identify differentially expressed genes between the this compound-treated and DMSO-treated wild-type cells.

-

Compare the gene expression profile of the this compound-treated cells with that of the hap3Δ strain to confirm on-target effects.

-

Perform gene ontology (GO) and pathway analysis to identify the biological processes affected by this compound.

-

Conclusion

This compound is a valuable and specific tool for interrogating the function of the Hap2/3/4/5p transcriptional complex within the broader context of nutrient signaling. Its well-characterized binding affinity and in vivo inhibitory activity make it an ideal probe for dissecting the downstream effects of the TOR pathway on respiratory gene expression and mitochondrial biogenesis. The detailed protocols provided in this guide offer a robust framework for researchers to employ this compound in their studies, paving the way for a deeper understanding of these fundamental cellular processes and the identification of novel therapeutic strategies for diseases driven by their dysregulation.

References

- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for chromatin immunoprecipitation of chromatin-binding proteins in Schizosaccharomyces pombe using a dual-crosslinking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. nicoyalife.com [nicoyalife.com]

In Vivo Transcriptional Profiling of Haptamide B: A Methodological and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haptamide B has been identified as a selective inhibitor of the Hap2/3/4/5p-mediated transcription in vivo. The Hap complex, a highly conserved transcription factor, plays a crucial role in regulating a wide array of cellular processes, making this compound a compound of significant interest for therapeutic development. Understanding the global transcriptional changes induced by this compound in a living organism is paramount to elucidating its mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications.

This technical guide provides a comprehensive framework for conducting and analyzing an in vivo transcriptional profiling study of this compound. While specific public data from such a study on this compound is not currently available, this document outlines the necessary experimental protocols, data presentation strategies, and pathway analysis to guide researchers in this endeavor. The methodologies described herein are based on established best practices for RNA sequencing and bioinformatic analysis.

Introduction to this compound

This compound is a small molecule that acts as a selective inhibitor of the Hap2/3/4/5p transcription factor complex. This complex, also known as the CCAAT-binding factor (CBF) or nuclear factor Y (NF-Y), is a heterotrimeric protein that binds to the highly conserved CCAAT box motif in the promoter and enhancer regions of numerous genes. By targeting this complex, this compound has the potential to modulate the expression of a vast network of genes involved in critical cellular functions.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 546124-87-2 |

| Molecular Formula | C₂₅H₂₇ClN₂O₄ |

| Mechanism of Action | Selective inhibitor of Hap2/3/4/5p mediated transcription |

Experimental Design and Protocols

A robust in vivo study is critical to understanding the physiological effects of this compound. The following sections detail a hypothetical experimental design and the associated protocols.

Animal Model and Dosing Regimen

The choice of animal model is dependent on the therapeutic area of interest. For general toxicological and efficacy studies, a rodent model such as the C57BL/6 mouse is commonly used.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Groups:

-

Vehicle Control (n=5)

-

This compound - Low Dose (e.g., 10 mg/kg, n=5)

-

This compound - High Dose (e.g., 50 mg/kg, n=5)

-

-

Administration: Intraperitoneal (IP) injection, once daily.

-

Duration: 14 days.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, kidney, spleen, and tumor if applicable) are collected and flash-frozen in liquid nitrogen for RNA extraction.

RNA Extraction and Quality Control

High-quality RNA is essential for reliable transcriptional profiling.

-

Protocol:

-

Homogenize frozen tissue (~30 mg) using a bead mill homogenizer in 1 mL of TRIzol reagent.

-

Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase containing the RNA to a new tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet and resuspend in RNase-free water.

-

-

Quality Control: RNA integrity and concentration should be assessed using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for sequencing.

Library Preparation and RNA Sequencing (RNA-Seq)

Next-generation sequencing provides a comprehensive view of the transcriptome.

-

Protocol:

-

Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

Sequence the prepared libraries on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

-

Data Analysis and Presentation

Bioinformatic Pipeline

The raw sequencing data must be processed to identify differentially expressed genes.

Caption: Experimental and bioinformatic workflow for in vivo transcriptional profiling.

Quantitative Data Summary

The results of the differential expression analysis should be presented in a clear, tabular format.

Table 1: Top 10 Differentially Expressed Genes in Liver Tissue (High Dose this compound vs. Vehicle)

| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value |

| Stat1 | Signal transducer and activator of transcription 1 | -2.5 | 1.2e-15 | 3.4e-11 |

| Ccnd1 | Cyclin D1 | -2.1 | 4.5e-12 | 8.9e-8 |

| Hmgcr | 3-hydroxy-3-methylglutaryl-CoA reductase | -1.9 | 7.8e-11 | 1.2e-6 |

| Fasn | Fatty acid synthase | -1.8 | 2.3e-10 | 2.5e-6 |

| Srebf1 | Sterol regulatory element binding transcription factor 1 | -1.7 | 9.1e-10 | 7.8e-6 |

| Mthfr | Methylenetetrahydrofolate reductase | 1.5 | 3.4e-9 | 2.1e-5 |

| Sod2 | Superoxide dismutase 2 | 1.8 | 8.2e-9 | 4.5e-5 |

| Gpx1 | Glutathione peroxidase 1 | 2.0 | 1.5e-8 | 7.1e-5 |

| Nqo1 | NAD(P)H quinone dehydrogenase 1 | 2.2 | 4.6e-8 | 1.9e-4 |

| Cat | Catalase | 2.4 | 9.8e-8 | 3.5e-4 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Signaling Pathway Analysis

Given that this compound inhibits the Hap complex, it is expected to affect pathways regulated by this transcription factor. The Hap complex is a known regulator of genes involved in metabolism, cell cycle, and stress response. Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) of the differentially expressed genes can reveal the biological processes modulated by this compound.

Caption: Potential signaling pathway affected by this compound.

Conclusion

This technical guide provides a foundational framework for the in vivo transcriptional profiling of this compound. By following these methodologies, researchers can generate high-quality, reproducible data to understand the compound's biological effects comprehensively. The resulting transcriptional profiles will be invaluable for elucidating the on-target and off-target activities of this compound, identifying biomarkers of its activity, and guiding its further development as a potential therapeutic agent. While the data presented here is illustrative, the experimental and analytical workflows are directly applicable to real-world studies.

Methodological & Application

Application Notes and Protocols for Haptamide B in Yeast Models